Cas no 49839-99-8 (4-(2-Nitrovinyl)-1H-indole)
4-(2-Nitrovinyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Nitrovinyl)-1H-indole
- 4-(2-Nitrovinyl)indole
- AKOS023091005
- trans-4-(2-Nitrovinyl)indole
- AKOS005257624
- 4-[(1E)-2-Nitroethenyl]-1H-indole
- (E)-4-(2-nitrovinyl)-1H-indole
- Indole-4-nitrylethylene
- DTXSID901300163
- FS-4730
- 49839-99-8
- CS-0208307
- A7411
- 4-[(E)-2-NITROETHENYL]-1H-INDOLE
- SCHEMBL11186889
- 851192-48-8
- 1H-Indole, 4-[(1E)-2-nitroethenyl]-
-
- MDL: MFCD09998812
- Inchi: 1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H/b7-5+
- InChI Key: DQVWAEMRCAYLKH-FNORWQNLSA-N
- SMILES: [O-][N+](/C=C/C1=CC=CC2=C1C=CN2)=O
Computed Properties
- Exact Mass: 188.05900
- Monoisotopic Mass: 420.066759
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 660
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 126
- XLogP3: 2.3
Experimental Properties
- Density: 1.352
- Melting Point: 161-163 ºC
- Boiling Point: 406.1 °C at 760 mmHg
- Flash Point: 199.4 °C
- Refractive Index: 1.734
- PSA: 61.61000
- LogP: 2.93850
4-(2-Nitrovinyl)-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(2-Nitrovinyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210041-5g |
4-(2-Nitrovinyl)-1H-indole |
49839-99-8 | 95% | 5g |
£125.00 | 2022-02-28 | |
| abcr | AB248134-1 g |
4-(2-Nitrovinyl)-1H-indole; 98% |
49839-99-8 | 1g |
€93.00 | 2023-04-27 | ||
| abcr | AB248134-5 g |
4-(2-Nitrovinyl)-1H-indole; 98% |
49839-99-8 | 5g |
€212.00 | 2023-04-27 | ||
| abcr | AB248134-10 g |
4-(2-Nitrovinyl)-1H-indole; 98% |
49839-99-8 | 10g |
€348.00 | 2023-04-27 | ||
| abcr | AB248134-25 g |
4-(2-Nitrovinyl)-1H-indole; 98% |
49839-99-8 | 25g |
€654.00 | 2023-04-27 | ||
| Matrix Scientific | 089681-1g |
4-(2-Nitrovinyl)indole |
49839-99-8 | 1g |
$57.00 | 2023-09-09 | ||
| Matrix Scientific | 089681-10g |
4-(2-Nitrovinyl)indole |
49839-99-8 | 10g |
$335.00 | 2023-09-09 | ||
| Matrix Scientific | 089681-50g |
4-(2-Nitrovinyl)indole |
49839-99-8 | 50g |
$1250.00 | 2023-09-09 | ||
| Fluorochem | 210041-1g |
4-(2-Nitrovinyl)-1H-indole |
49839-99-8 | 95% | 1g |
£37.00 | 2022-02-28 | |
| Fluorochem | 210041-10g |
4-(2-Nitrovinyl)-1H-indole |
49839-99-8 | 95% | 10g |
£225.00 | 2022-02-28 |
4-(2-Nitrovinyl)-1H-indole Suppliers
4-(2-Nitrovinyl)-1H-indole Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-(2-Nitrovinyl)-1H-indole
Chemical Profile of 4-(2-Nitrovinyl)-1H-indole (CAS No. 49839-99-8)
4-(2-Nitrovinyl)-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 49839-99-8, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of vinyl nitro compounds, which are known for their versatile reactivity and potential applications in drug discovery and material science. The structural motif of 1H-indole combined with a nitrovinyl substituent endows this molecule with unique electronic and steric properties, making it a valuable scaffold for further functionalization and derivatization.
The nitrovinyl group, characterized by its electron-withdrawing nature due to the presence of the nitro group, introduces a region of high reactivity in the molecule. This feature is particularly useful in constructing more complex molecular architectures through various chemical transformations, such as addition reactions, cyclizations, and cross-coupling reactions. The indole core, on the other hand, is a well-studied pharmacophore found in numerous bioactive natural products and pharmaceuticals. Its presence in 4-(2-Nitrovinyl)-1H-indole suggests potential biological activities that have been explored in recent years.
In recent years, there has been a growing interest in exploring the pharmacological properties of indole derivatives. The nitrovinyl moiety has been incorporated into various drug-like molecules as a strategy to enhance binding affinity and metabolic stability. For instance, studies have demonstrated that nitrovinyl-containing compounds can exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases and cancer. The reactivity of the nitrovinyl group allows for facile introduction of additional functional groups, enabling the design of libraries of compounds with tailored biological profiles.
One of the most compelling aspects of 4-(2-Nitrovinyl)-1H-indole is its utility as a building block in synthetic chemistry. The compound can undergo a variety of reactions that are not typically accessible to simpler alkenes or aromatics. For example, the nitro group can be reduced to an amine, or it can be converted into an azide via diazotization, providing access to further derivatives. Additionally, the vinyl group can participate in polymerization reactions or serve as a precursor for more complex cyclic structures through Diels-Alder or other cycloaddition reactions.
Recent advancements in computational chemistry have also highlighted the potential of 4-(2-Nitrovinyl)-1H-indole as a candidate for structure-based drug design. Molecular modeling studies have suggested that this compound may interact with specific binding pockets in target proteins through both hydrophobic and electrostatic interactions. The presence of the nitro group and the indole ring creates multiple interaction points that could be exploited to develop novel therapeutic agents. These insights have prompted researchers to synthesize analogs of 4-(2-Nitrovinyl)-1H-indole with modified substituents to optimize binding affinity and selectivity.
The synthesis of 4-(2-Nitrovinyl)-1H-indole typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include the nitration of pre-formed indole derivatives followed by vinylation at the desired position. Advances in catalytic methods have enabled more efficient and sustainable approaches to constructing this molecule, reducing reliance on hazardous reagents and minimizing waste generation.
In conclusion, 4-(2-Nitrovinyl)-1H-indole (CAS No. 49839-99-8) represents a fascinating compound with significant potential in medicinal chemistry and materials science. Its unique structural features make it a versatile scaffold for designing novel bioactive molecules, while its reactivity allows for diverse synthetic transformations. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative chemical entities.
49839-99-8 (4-(2-Nitrovinyl)-1H-indole) Related Products
- 54102-47-5(5-methyl-3-(2-nitroethenyl)-1H-Indole)
- 566200-37-1(7-methyl-3-(2-nitroethenyl)-1H-Indole)
- 566200-34-8(4-methyl-3-(2-nitroethenyl)-1H-Indole)
- 21005-48-1(5-(2-nitroethenyl)-1H-indole)
- 701913-51-1(3-(2-nitroethenyl)quinoline)
- 3156-51-2(3-(2-Nitrovinyl)-1H-indole)
- 467451-64-5(3-(2-nitroethenyl)-1H-Indole-5-carbonitrile)
- 25217-77-0(5-bromo-3-(2-nitrovinyl)indole)
- 51870-94-1(3-(2-nitroethenyl)-1H-indole)
- 13623-88-6(1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole)